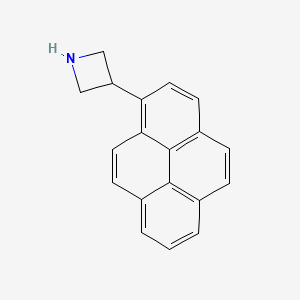
3-(1-Pyrenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Pyrenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a pyrene moiety attached at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The pyrene group, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound an interesting compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave conditions has been reported . This method is advantageous due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Pyrenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the pyrene moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated amine derivatives.
Substitution: Various substituted azetidines with functional groups at the nitrogen or pyrene positions.
Aplicaciones Científicas De Investigación
3-(1-Pyrenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex polyamines and polymers.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 3-(1-Pyrenyl)azetidine is primarily driven by its ring strain and the presence of the pyrene moiety. The ring strain facilitates various chemical transformations, while the pyrene group imparts fluorescence properties. The compound can interact with molecular targets through π-π stacking interactions and hydrogen bonding, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings with minimal ring strain and distinct chemical behavior.
Uniqueness of 3-(1-Pyrenyl)azetidine: this compound stands out due to its four-membered ring structure, which balances ring strain and stability, and the presence of the pyrene moiety, which adds unique fluorescence properties. This combination makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C19H15N |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
3-pyren-1-ylazetidine |
InChI |
InChI=1S/C19H15N/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17/h1-9,15,20H,10-11H2 |
Clave InChI |
PZYSQNUQGXAJIC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
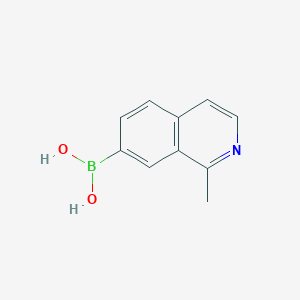
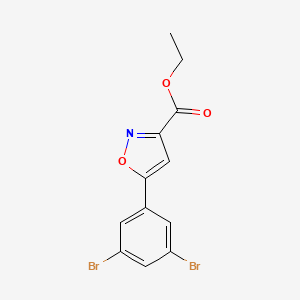

![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)

![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)

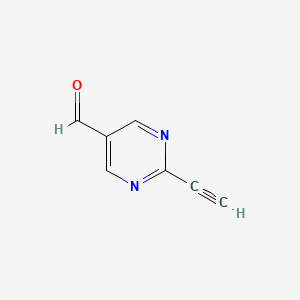
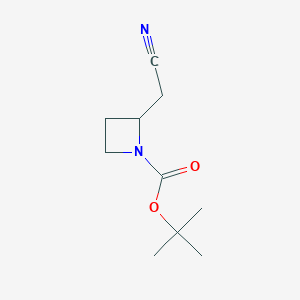
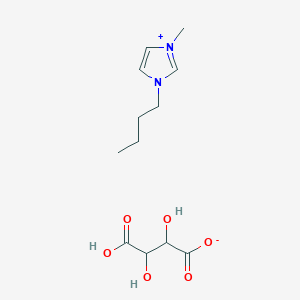
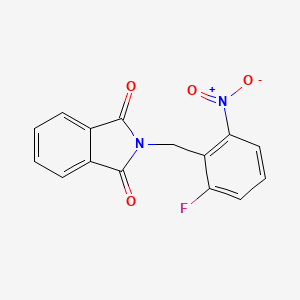
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
